molecular formula C5H3F7O2 B12564420 2,3,3,4,4,5,5-Heptafluoropentanoic acid CAS No. 143467-04-3

2,3,3,4,4,5,5-Heptafluoropentanoic acid

Katalognummer: B12564420
CAS-Nummer: 143467-04-3
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: MDPOYJKPKMOEIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3,4,4,5,5-Heptafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. It is characterized by the presence of seven fluorine atoms attached to a pentanoic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 2,3,3,4,4,5,5-Heptafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

2,3,3,4,4,5,5-Heptafluoropentanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,3,3,4,4,5,5-Heptafluoropentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,3,3,4,4,5,5-Heptafluoropentanoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, often leading to the inhibition of enzymatic activity or alteration of receptor function. These interactions can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

2,3,3,4,4,5,5-Heptafluoropentanoic acid can be compared with other fluorinated carboxylic acids, such as:

This compound stands out due to its balanced properties, making it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

143467-04-3

Molekularformel

C5H3F7O2

Molekulargewicht

228.06 g/mol

IUPAC-Name

2,3,3,4,4,5,5-heptafluoropentanoic acid

InChI

InChI=1S/C5H3F7O2/c6-1(2(13)14)4(9,10)5(11,12)3(7)8/h1,3H,(H,13,14)

InChI-Schlüssel

MDPOYJKPKMOEIK-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.